molecular formula C10H10N2O3 B14872092 3-(2-Hydroxyphenyl)piperazine-2,5-dione

3-(2-Hydroxyphenyl)piperazine-2,5-dione

Cat. No.: B14872092
M. Wt: 206.20 g/mol
InChI Key: PCIJJQUWBKPVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Hydroxyphenyl)piperazine-2,5-dione is a synthetic compound based on the piperazine-2,5-dione scaffold, which is recognized as the smallest cyclic peptide unit and a privileged structure in medicinal chemistry . This scaffold is noted for its significant conformational rigidity and enhanced resistance to enzymatic degradation compared to linear peptides, making it a valuable framework for developing bioactive molecules . The core piperazine-2,5-dione structure is under extensive investigation for its antitumor potential, with research indicating that such derivatives can exhibit potent anticancer activity by inducing apoptosis in cancer cells . The specific incorporation of the 2-hydroxyphenyl substituent in this compound is a strategic modification, as phenolic groups are frequently employed in structural design to engage in hydrogen bonding and other key intermolecular interactions, which can influence the compound's binding to biological targets and its overall physicochemical properties . Piperazine derivatives, in general, are widely utilized in drug discovery to improve the pharmacokinetic profile of lead compounds, often enhancing water solubility and bioavailability due to the presence of two basic nitrogen atoms . Researchers studying oncology and chemical biology may find this compound particularly valuable as a building block for constructing more complex molecular entities or as a reference standard in bioactivity screening campaigns. The piperazine-2,5-dione ring presents opportunities for further synthetic modification, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

3-(2-hydroxyphenyl)piperazine-2,5-dione

InChI

InChI=1S/C10H10N2O3/c13-7-4-2-1-3-6(7)9-10(15)11-5-8(14)12-9/h1-4,9,13H,5H2,(H,11,15)(H,12,14)

InChI Key

PCIJJQUWBKPVKN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(C(=O)N1)C2=CC=CC=C2O

Origin of Product

United States

Synthetic Methodologies for 3 2 Hydroxyphenyl Piperazine 2,5 Dione and Analogues

General Synthetic Approaches to the Piperazine-2,5-dione Core

The construction of the central piperazine-2,5-dione ring is foundational to accessing its varied derivatives. The most common methods involve the formation of the two amide bonds in a cyclic fashion, primarily through cyclocondensation of amino acid precursors or via multicomponent reactions.

Cyclocondensation Reactions of Amino Acid Derivatives

The most traditional and widely used method for synthesizing the piperazine-2,5-dione core is the cyclization of a dipeptide precursor. nih.gov This approach leverages the readily available and diverse pool of natural and unnatural α-amino acids. For the synthesis of 3-(2-Hydroxyphenyl)piperazine-2,5-dione, this would typically involve a dipeptide composed of glycine (B1666218) and 2-hydroxyphenylglycine.

The general process involves two key steps: the formation of a linear dipeptide and the subsequent intramolecular cyclization.

Dipeptide Formation: A protected amino acid (e.g., Boc-glycine) is coupled with an amino acid ester (e.g., 2-hydroxyphenylglycine methyl ester) using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC).

Deprotection and Cyclization: The protecting group on the N-terminus is removed, and the resulting dipeptide ester is induced to cyclize. This cyclization often occurs spontaneously upon heating, sometimes in a high-boiling solvent like 2-butanol (B46777) or ethylene (B1197577) glycol, and can be promoted by mild acid or base. nih.govwordpress.com For instance, the internal cyclization of Boc-Gly-L-DOPA-OMe was achieved by deprotecting the Boc group and then refluxing in a mixture of acetic acid and N-methyl morpholine (B109124) in 2-butanol. nih.gov

A simpler variant is the direct thermal condensation of an α-amino acid. For example, the parent piperazine-2,5-dione (glycine anhydride) can be prepared by heating glycine in a solvent like ethylene glycol. wordpress.com

Precursor TypeTypical ConditionsProductReference
Dipeptide EsterHeating in high-boiling solvent (e.g., 2-BuOH, ethylene glycol), often with mild acid/basePiperazine-2,5-dione nih.gov
α-Amino AcidHigh temperature (e.g., 175°C) in ethylene glycolPiperazine-2,5-dione wordpress.com

Multicomponent Reactions for Piperazine-2,5-dione Formation

Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, offer a highly efficient route to complex molecules like piperazine-2,5-diones. The Ugi four-component reaction (U-4CR) is particularly well-suited for this purpose. mdpi.com

In a typical Ugi-based synthesis, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide, which is a linear dipeptide mimic. rsc.org By choosing reactants that contain functionalities for a subsequent cyclization, the Ugi product can be converted into a piperazine-2,5-dione. This is often referred to as a post-Ugi transformation. uobasrah.edu.iqresearchgate.net

A more direct approach involves using β-acyl substituted acrylic acids in place of standard carboxylic acids in the Ugi reaction. This modification leads directly to highly substituted 2,5-diketopiperazines in a single step through a tandem Ugi/aza-Michael addition sequence. nih.gov This method avoids the need for separate deprotection and cyclization steps, streamlining the synthesis significantly.

ReactionComponentsKey FeatureReference
Ugi-4CR / CyclizationAldehyde, Amine, Carboxylic Acid, IsocyanideForms a linear dipeptide mimic which is subsequently cyclized. uobasrah.edu.iqresearchgate.net
Ugi / Aza-MichaelAldehyde, Amine, β-Acyl Acrylic Acid, IsocyanideForms the piperazine-2,5-dione ring directly in one pot. nih.gov

Stereoselective Synthesis of this compound Derivatives

Control of stereochemistry is critical, as the biological activity of DKP derivatives is often dependent on their three-dimensional structure. For a molecule like this compound, the stereocenter at the C-3 position is of primary importance.

Control of Chiral Centers in Diketopiperazine Synthesis

The most straightforward method for controlling stereochemistry is to use enantiomerically pure α-amino acids as starting materials (a "chiral pool" approach). core.ac.uk For the synthesis of a specific enantiomer of this compound, one would start with an enantiomerically pure form of 2-hydroxyphenylglycine. The cyclization reactions are often designed to proceed without epimerization of the existing chiral centers.

When chiral centers are introduced during the synthesis, for instance, through the reduction of a 3-ylidenepiperazine-2,5-dione, controlling the diastereoselectivity of the reaction is key. The choice of catalyst and reaction conditions can influence whether the resulting substituents are cis or trans to each other across the DKP ring.

Enantioselective Methodologies

While the chiral pool approach is common, true enantioselective methods that create chirality during the reaction are highly valuable. These methods typically involve the use of chiral catalysts or auxiliaries.

One notable approach involves the asymmetric Michael addition to a triketopiperazine (TKP) scaffold, which is a more reactive precursor to DKPs. Using a cinchona alkaloid-derived catalyst, various nucleophiles can be added to the TKP ring with high enantioselectivity. The resulting chiral TKP can then be manipulated to form the desired α-substituted DKP. core.ac.uk

Another powerful strategy is the use of asymmetric multicomponent reactions. For example, chiral cobalt(III) complexes have been employed as catalysts in the Ugi-4CR to produce α-propiolyl aminoamides in high yields and with excellent enantioselectivities (up to 95% ee). These chiral Ugi adducts can then be treated with triphenylphosphine (B44618) to induce cyclization, yielding chiral 2,5-DKPs with minimal loss of enantiomeric purity.

Chemical Derivatization Strategies for Functionalization of this compound

Once the this compound core is synthesized, it can be further modified to create a library of analogues. Derivatization can occur at several positions: the nitrogen atoms, the α-carbons (C-3 and C-6), and the pendant 2-hydroxyphenyl group.

N-Functionalization: The amide nitrogens (N-1 and N-4) can be alkylated or acylated. N-alkylation is typically achieved by treating the DKP with a base such as sodium hydride (NaH) followed by an alkyl halide. mdpi.com N-acetylation can be performed using reagents like acetyl chloride or acetic anhydride. Acetylation increases the acidity of the α-protons at C-3 and C-6, facilitating subsequent C-functionalization reactions.

C-Functionalization: The α-carbons (C-3 and C-6) are prime sites for introducing diversity.

Condensation Reactions: After N-acetylation to activate the α-protons, the DKP can undergo aldol-type condensation with aldehydes to form 3,6-diunsaturated derivatives (benzylidene or alkylidene groups). mdpi.commdpi.com This reaction introduces exocyclic double bonds that can be further modified, for example, by hydrogenation.

Alkylation of Enolates: The DKP ring can be deprotonated with a strong base to form an enolate, which can then react with electrophiles like alkyl halides to introduce substituents at the α-carbon.

Functionalization of the Phenyl Ring: The 2-hydroxyphenyl substituent offers additional handles for modification. The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters using standard procedures. The aromatic ring itself is also amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups, although the reaction conditions must be chosen carefully to avoid degradation of the DKP core.

A less common but effective method for derivatization is ring-opening of the DKP, followed by modification and re-cyclization. For example, a combination of esterification and acylation can cause the DKP to ring-open, generating a linear dipeptide derivative that can be modified and subsequently re-closed. nih.gov

PositionReaction TypeReagentsOutcomeReference
N-1, N-4AlkylationNaH, Alkyl HalideN-substituted DKP mdpi.com
N-1, N-4AcylationAcetic AnhydrideN-acetylated DKP mdpi.com
C-3, C-6Aldol CondensationAldehyde, Base (e.g., Cs₂CO₃)3,6-Diylidene DKP mdpi.com
Phenyl -OHEtherificationBase, Alkyl HalideO-alkylated derivativeGeneral Method
Phenyl RingElectrophilic SubstitutionElectrophile, Lewis AcidRing-substituted derivativeGeneral Method

Modifications of the Piperazine (B1678402) Ring Nitrogens and Carbonyls

The piperazine-2,5-dione ring possesses two secondary amide nitrogens that can be subjected to various chemical transformations, primarily alkylation and acylation. Additionally, while less common, the carbonyl groups can also undergo reactions.

N-Alkylation and N-Acylation:

The secondary amide nitrogens in the piperazine-2,5-dione core are nucleophilic and can react with electrophiles such as alkyl halides and acylating agents. N-alkylation introduces alkyl groups onto one or both nitrogen atoms, which can enhance the lipophilicity of the molecule. csu.edu.au The reaction typically proceeds in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. Common bases used include potassium carbonate. mdpi.com The choice of solvent and reaction temperature can influence the selectivity and yield of mono- versus di-alkylation.

Similarly, N-acylation introduces acyl groups, forming N-acyl derivatives. This can be achieved using acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine. nih.gov N-acetylation, in particular, has been shown to be an important step in activating the piperazine-2,5-dione ring for subsequent condensation reactions at the C-3 and C-6 positions. csu.edu.au The acetyl groups increase the acidity of the methylene (B1212753) protons, facilitating deprotonation and subsequent reactions. csu.edu.au

A general approach for the N-alkylation of piperazines involves the reaction of an N-acetylpiperazine with an alkyl halide in the presence of a base, followed by hydrolysis of the acetyl group. researchgate.net While this method is described for simpler piperazines, the principle can be extended to the more complex this compound system, likely requiring careful optimization of reaction conditions to avoid side reactions on the hydroxyphenyl group.

Reagent/CatalystReaction TypeProduct TypeReference
Alkyl Halide, K2CO3N-AlkylationN-Alkylpiperazine-2,5-dione mdpi.com
Acyl Chloride, Et3NN-AcylationN-Acylpiperazine-2,5-dione nih.gov
Acetic AnhydrideN-AcetylationN-Acetylpiperazine-2,5-dione csu.edu.au

Carbonyl Group Modifications:

While the amide carbonyls of the piperazine-2,5-dione ring are generally less reactive than ketone carbonyls, they can still participate in certain reactions. For instance, condensation reactions with aldehydes can occur at the α-carbon to the carbonyl group, particularly after N-acetylation which enhances the acidity of the adjacent methylene protons. csu.edu.au This leads to the formation of (benzylidene)piperazine-2,5-diones. csu.edu.auchemrxiv.org These exocyclic double bonds can then be subjected to further transformations, such as hydrogenation, to introduce additional stereocenters. csu.edu.auchemrxiv.org

Functionalization of the Hydroxyphenyl Moiety

The 2-hydroxyphenyl group offers two primary sites for chemical modification: the phenolic hydroxyl group and the aromatic ring itself.

O-Alkylation and O-Acylation:

The phenolic hydroxyl group is acidic and can be readily deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide can then react with alkylating agents (e.g., alkyl halides, sulfates) to form ethers (O-alkylation) or with acylating agents (e.g., acyl chlorides, anhydrides) to form esters (O-acylation). These modifications can mask the polar hydroxyl group, thereby increasing the lipophilicity of the molecule and potentially altering its hydrogen bonding capabilities. The choice of base and solvent is crucial to control the reaction and avoid competing N-alkylation or N-acylation on the piperazine ring.

Reagent/CatalystReaction TypeProduct Type
Alkyl Halide, BaseO-Alkylation2-Alkoxyphenyl derivative
Acyl Chloride, BaseO-Acylation2-Acyloxyphenyl derivative

Electrophilic Aromatic Substitution:

The aromatic ring of the hydroxyphenyl moiety is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. This allows for the introduction of various substituents onto the benzene (B151609) ring. Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-bromosuccinimide (NBS) or molecular halogens with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl chloride with a Lewis acid catalyst (e.g., AlCl3). These reactions may be complicated by the presence of the hydroxyl and piperazine ring functionalities, which can coordinate with the Lewis acid.

The directing effect of the ortho-hydroxyl group will primarily direct incoming electrophiles to the positions para and ortho to it (positions 4 and 6 on the hydroxyphenyl ring). Steric hindrance from the adjacent piperazine-2,5-dione substituent may influence the regioselectivity of these reactions.

ReactionReagentsExpected Product Substituent
BrominationBr2, FeBr3Bromo-
NitrationHNO3, H2SO4Nitro-
Friedel-Crafts AcylationAcyl chloride, AlCl3Acyl-

Mechanistic Insights into the Biological Activities of 3 2 Hydroxyphenyl Piperazine 2,5 Dione and Analogues

Anticancer and Antitumor Mechanisms

Piperazine-2,5-dione derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant potential in combating cancer through various cellular and molecular mechanisms. mdpi.comnih.gov

A primary mechanism through which piperazine-2,5-diones exert their anticancer effects is by inducing programmed cell death, or apoptosis, and interfering with the normal progression of the cell cycle in cancer cells.

Studies on various piperazine (B1678402) derivatives have consistently shown their ability to trigger apoptosis. For instance, certain 2,6-diketopiperazines, isomers of the 2,5-dione structure, have been shown to induce apoptosis in MDA-MB-231 triple-negative breast cancer cells. researchgate.net Research on a specific dispiropiperazine derivative demonstrated its capacity to induce not only apoptosis but also necrosis in SW480 human cancer cells. nih.gov The apoptotic process is often mediated by the activation of caspases, a family of cysteine proteases crucial for executing cell death. For example, treatment of colorectal cancer cells with an analogue, (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione, led to a significant increase in the transcription of genes for caspases 3 and 8 (cas3 and cas8). mdpi.com

In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. Flow cytometry analysis has revealed that piperazine derivatives can cause cell cycle arrest, preventing the cells from proceeding to mitosis. nih.govresearchgate.net A specific dispiropiperazine compound was found to arrest the cell cycle at the G2/M phase, a critical checkpoint before cell division. nih.gov This disruption of the cell cycle is a key component of their anti-proliferative activity.

Table 1: Effects of a Piperazine-2,5-dione Analogue on Apoptosis in CL40 Cells Data derived from studies on (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione. mdpi.com

Cell StatePercentage in Treatment Group
Early Apoptosis34.93%
Late Apoptosis23.27%
Necrosis9.32%
Viable25.48%

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a pivotal role in cell division by forming the mitotic spindle. nih.govnih.gov Their dynamic nature, characterized by phases of polymerization and depolymerization, is crucial for proper chromosome segregation. nih.gov Consequently, microtubules are a well-established target for anticancer drugs. nih.govnih.gov

Several piperazine-based compounds have been identified as tubulin-targeting agents that disrupt microtubule dynamics. nih.gov One such derivative, AK301, was found to slow, but not completely abolish, tubulin polymerization. nih.gov This interference with microtubule function leads to mitotic arrest and the formation of abnormal mitotic spindles, characterized by multiple microtubule organizing centers (MTOCs). nih.govnih.gov

Molecular docking studies suggest that these piperazine compounds can bind to tubulin, often at the colchicine-binding site on the β-tubulin subunit. nih.gov This binding prevents the proper assembly of microtubules, thereby disrupting the mitotic spindle apparatus and leading to cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis. nih.govnih.gov The ability of diketopiperazine derivatives to prevent tubulin assembly through conformational changes highlights their potential as effective antitumor agents. nih.gov

The anticancer activity of 3-(2-Hydroxyphenyl)piperazine-2,5-dione and its analogues is also rooted in their ability to modulate the expression of key genes that regulate cell survival and death.

Research has demonstrated that these compounds can significantly alter the transcriptional landscape of cancer cells. In a study involving a piperazine-2,5-dione analogue on colorectal cancer cells, quantitative real-time PCR analysis revealed a marked upregulation of pro-apoptotic genes. mdpi.com Specifically, the transcription of p53 (a critical tumor suppressor gene), caspase 3, and caspase 8 was significantly increased in treated cells compared to controls. mdpi.com

Conversely, the expression of genes that promote cell survival and inhibit apoptosis was downregulated. The study observed lower expression levels of BCL2, an anti-apoptotic gene, and survivin, a member of the inhibitor of apoptosis protein (IAP) family. mdpi.com This dual effect—enhancing the expression of genes that promote cell death while suppressing those that promote cell survival—shifts the balance within the cancer cell, steering it towards an apoptotic fate.

Table 2: Modulation of Gene Expression by a Piperazine-2,5-dione Analogue in Colorectal Cancer Cells mdpi.com

GeneFunctionEffect of Treatment
p53Tumor Suppressor, Pro-ApoptoticUpregulated
cas3Apoptosis Executioner CaspaseUpregulated
cas8Apoptosis Initiator CaspaseUpregulated
BCL2Anti-ApoptoticDownregulated
SurvivinInhibitor of ApoptosisDownregulated

Anti-inflammatory and Analgesic Mechanisms

Beyond their anticancer properties, piperazine-2,5-dione derivatives exhibit notable anti-inflammatory and analgesic activities, suggesting their potential in treating conditions involving inflammation and pain.

Secretory phospholipase A2 (sPLA2) enzymes are key players in the inflammatory process. nih.gov They hydrolyze phospholipids (B1166683) in cell membranes to release arachidonic acid, the precursor for pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. The group IIA isoform of sPLA2 (sPLA2-GIIA) is particularly implicated in various inflammatory conditions. nih.gov

Piperazine derivatives have been identified as potent inhibitors of sPLA2. nih.govnih.gov Structure-activity relationship studies have led to the development of substituted piperazine compounds that show high inhibitory activity against sPLA2-GIIA, with some achieving IC50 values in the nanomolar range. nih.gov For example, one optimized piperazine derivative demonstrated an IC50 of 30 nM on human sPLA2-GIIA. nih.gov By blocking the activity of this enzyme, these compounds can effectively cut off the supply of arachidonic acid, thereby reducing the production of downstream inflammatory molecules and mitigating the inflammatory response.

There is evidence to suggest that the anti-inflammatory and analgesic effects of piperazine-2,5-diones may share mechanisms with neuroactive agents, such as antidepressants. A study on novel piperazine-2,5-dione derivatives bearing indole (B1671886) analogs found that compounds with strong anti-inflammatory and analgesic effects also exhibited significant antidepressant activity in vivo. This overlap suggests a potential interplay between the pathways governing inflammation, pain, and mood.

Furthermore, certain 1,4-disubstituted piperazine-2,5-dione derivatives have shown neuroprotective effects through antioxidant activity. These compounds were found to protect human neuroblastoma cells (SH-SY5Y) from oxidative damage induced by hydrogen peroxide. nih.gov The mechanism of this protection involves the modulation of the IL-6/Nrf2 positive-feedback loop, a critical pathway in the cellular response to oxidative stress. nih.gov By reducing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential, these compounds can prevent cell apoptosis, indicating a potential therapeutic role in neurodegenerative diseases where oxidative stress is a contributing factor. nih.gov

Antimicrobial and Antiviral Mechanisms

Derivatives of the piperazine-2,5-dione scaffold have demonstrated significant potential in combating microbial and viral infections through various mechanisms of action.

The bacterial cell wall, a structure essential for bacterial survival and not present in mammalian cells, is a prime target for antibacterial agents. creative-biolabs.com Its main component, peptidoglycan, is a polymer of peptides and glycans, and its synthesis is a multi-stage process that can be inhibited by various classes of antibiotics. creative-biolabs.commicrobenotes.com Antibiotics like β-lactams (e.g., penicillin) and glycopeptides (e.g., vancomycin) disrupt this process by inhibiting enzymes such as transpeptidases, which are responsible for cross-linking the peptidoglycan layers, thereby weakening the cell wall and leading to bacterial lysis. creative-biolabs.commicrobenotes.commdpi.com

While many piperazine derivatives exhibit broad antibacterial activity, the precise mechanisms can vary. nih.govresearchgate.net Some have been found to target bacterial DNA gyrase, an enzyme crucial for DNA replication. nih.gov However, evidence also suggests that compounds based on the piperazine-2,5-dione core may interfere with cell wall synthesis. A molecular docking study elucidated the potential mechanism of action for the cyclic peptide 2,5-Piperazinedione, 3,6-bis(2-methylpropyl), which was isolated from a novel Streptomyces species. nih.gov The results indicated that this compound has a medium affinity for penicillin-binding protein 1a (PBP1a), a type of transpeptidase involved in the final steps of peptidoglycan synthesis. nih.gov This interaction suggests a potential mechanism of antibacterial action through the disruption of cell wall integrity, similar to that of β-lactam antibiotics. nih.gov The study also showed the compound had a strong affinity for glucosamine-6-phosphate synthase, another key enzyme in the peptidoglycan synthesis pathway. nih.gov

Viral entry into a host cell is the critical first step of infection and represents a key target for antiviral drug development. allmultidisciplinaryjournal.com This process often involves the binding of viral surface proteins to specific receptors on the host cell membrane, leading to the fusion of viral and cellular membranes. allmultidisciplinaryjournal.com Inhibitors of this process can act by blocking the initial attachment to host cell receptors or by preventing the conformational changes in viral proteins that are necessary for membrane fusion. allmultidisciplinaryjournal.com

Recent research has identified a diketopiperazine/piperidine-type alkaloid as a potential broad-spectrum inhibitor of coronaviral entry. uni-mainz.deresearchgate.net This compound was found to inhibit the entry of SARS-CoV-2 pseudovirus and live virus into host cells at low micromolar concentrations. uni-mainz.de The mechanism involves the compound binding directly to the receptor-binding domain (RBD) of the viral spike protein. uni-mainz.deresearchgate.net Molecular docking studies indicated that the compound interacts with key amino acid residues in the RBD that are essential for its interaction with the host cell's ACE2 receptor. uni-mainz.deresearchgate.net By occupying this site, the inhibitor effectively blocks the spike protein from binding to ACE2, thereby preventing the virus from entering and infecting the cell. uni-mainz.de

Further biophysical analysis using microscale thermophoresis confirmed a strong binding affinity between the compound and the RBDs of several coronaviruses, including SARS-CoV-2, its XBB variant, SARS-CoV, MERS-CoV, and HCoV-HKU1. uni-mainz.deresearchgate.net This suggests that the compound targets a conserved region within the spike protein, giving it potential as a pan-coronavirus entry inhibitor. uni-mainz.de

Coronavirus Spike Protein RBDBinding Affinity (Kd)
SARS-CoV-2Strong
SARS-CoV-2 XBBStrong
SARS-CoVStrong
MERS-CoVStrong
HCoV-HKU1Strong

This table summarizes the observed binding affinity of a diketopiperazine/piperidine alkaloid to the Receptor-Binding Domains (RBDs) of various coronaviruses, as determined by microscale thermophoresis. The dissociation constant (Kd) values indicated strong binding across all tested variants. uni-mainz.deresearchgate.net

Neurobiological Mechanisms

Oxidative stress, which results from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a significant factor in the onset and progression of many neurodegenerative diseases. nih.govmdpi.com Excessive ROS can damage vital cellular components like lipids, proteins, and DNA, leading to mitochondrial dysfunction and apoptosis (programmed cell death). nih.gov Consequently, compounds that can modulate cellular signaling pathways to counter oxidative stress and exert neuroprotective effects are of great interest.

A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives have been shown to protect neuronal cells from oxidative damage by modulating specific signaling pathways. nih.gov In a study using a hydrogen peroxide (H₂O₂)-induced oxidative stress model in SH-SY5Y neuroblastoma cells, these compounds were found to promote cell survival. nih.gov

The most potent compound, designated 9r, was found to exert its protective effects through the activation of an IL-6/Nrf2 positive-feedback loop. nih.gov The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins and enzymes, playing a pivotal role in maintaining cellular redox homeostasis. mdpi.com The study found that compound 9r promoted the nuclear translocation of Nrf2 and upregulated the expression of its downstream target, heme oxygenase-1 (HO-1), a potent antioxidant enzyme. This activation of the Nrf2 pathway enhances the cell's ability to neutralize ROS and resist oxidative damage. nih.gov

The activation of signaling pathways by piperazine-2,5-dione derivatives translates into direct neuroprotective and antioxidant effects. nih.gov The lead compound 9r was demonstrated to significantly decrease the intracellular production of ROS in SH-SY5Y cells that were challenged with H₂O₂. nih.gov

Treatment ConditionEffect on SH-SY5Y CellsMechanism
H₂O₂ Induced Oxidative StressIncreased ROS, ApoptosisCellular Damage
Compound 9r + H₂O₂Decreased ROS, Increased Cell SurvivalAntioxidant Action, Apoptosis Inhibition
Compound 9rActivation of IL-6/Nrf2 PathwayUpregulation of Antioxidant Enzymes

This table illustrates the neuroprotective effects of a 1,4-disubstituted piperazine-2,5-dione derivative (compound 9r) against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell model. nih.gov

Other Mechanistic Pathways Exhibited by Piperazine-2,5-dione Derivatives

Beyond the mechanisms detailed above, the versatile piperazine-2,5-dione scaffold has been associated with other biological activities through different mechanistic pathways.

Anticancer Mechanisms : Certain piperazine-2,5-dione derivatives have been investigated for their anticancer properties. nih.gov For instance, (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione has been shown to induce apoptosis in colorectal cancer cells. The proposed mechanism involves the upregulation of pro-apoptotic genes such as p53, caspase-3, and caspase-8, alongside the downregulation of anti-apoptotic genes like BCL2 and survivin. nih.gov

Anti-inflammatory Mechanisms : The anti-inflammatory potential of piperazine-2,5-dione derivatives has also been explored. One key pathway in inflammation is mediated by the transcription factor NF-κB. An investigation into the ability of alaptide (B196029) and related piperazine-2,5-dione compounds to reduce lipopolysaccharide (LPS)-stimulated NF-κB activity found that the tested compounds were not able to significantly influence this pathway. mdpi.com

Quorum Sensing Inhibition : The compound 2,5-Piperazinedione, 3,6-bis(2-methylpropyl) was evaluated in silico for its interaction with proteins involved in bacterial communication and virulence. nih.gov Molecular docking results showed a medium affinity for the LasR regulator protein, a key component of the quorum-sensing system in Pseudomonas aeruginosa. nih.gov This suggests a potential mechanism for the observed antibiofilm activity by interfering with bacterial cell-to-cell signaling. nih.gov

Enzyme Inhibition (e.g., DNA Methyltransferase)

The 2,5-diketopiperazine scaffold is recognized as a privileged structure in medicinal chemistry, with various derivatives exhibiting inhibitory effects on a range of enzymes. The biological activity of these compounds is often attributed to their rigid conformation and the presence of functional groups that can interact with the active sites of enzymes.

While direct experimental evidence and specific IC50 values for the inhibition of DNA Methyltransferase (DNMT) by this compound are not extensively documented in publicly available research, computational studies on analogous structures suggest a potential for such activity. For instance, a related compound, 3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione, has been identified in silico as a potential inhibitor of methyl transfer enzymes. These studies propose that the piperazine-2,5-dione core can serve as a scaffold to position functional groups, such as the hydroxyphenyl moiety, to interact with key residues in the catalytic pocket of enzymes like DNMT.

The mechanism of inhibition is hypothesized to involve the formation of hydrogen bonds and hydrophobic interactions between the inhibitor and the enzyme's active site. The hydroxyl group on the phenyl ring is a key feature that can act as a hydrogen bond donor or acceptor, potentially interfering with the binding of the natural substrate or cofactors.

It is important to note that these insights are largely based on computational models and studies of analogous compounds. Further experimental validation is necessary to conclusively determine the DNMT inhibitory activity and the precise mechanism of action for this compound.

Potentiation of Specific Ion Channel Functions (e.g., CFTR)

A thorough review of scientific literature reveals a lack of specific research on the effects of this compound and its close analogues on the potentiation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel. While various chemical scaffolds have been identified as CFTR potentiators, which act by increasing the channel's open probability, the piperazine-2,5-dione core has not been prominently featured in this area of research.

Studies on CFTR modulators have largely focused on other classes of compounds. Therefore, there is currently no evidence to suggest that this compound functions as a potentiator of CFTR or other specific ion channels. The exploration of diketopiperazines as ion channel modulators remains an area with potential for future investigation.

Computational and Theoretical Investigations of 3 2 Hydroxyphenyl Piperazine 2,5 Dione

Quantum Chemical Calculations and Molecular Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule. For 3-(2-hydroxyphenyl)piperazine-2,5-dione, these calculations provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is widely employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the lowest potential energy. bhu.ac.in

For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can predict key geometrical parameters. bhu.ac.inuobasrah.edu.iq This process involves calculating bond lengths, bond angles, and dihedral angles to define the molecule's precise shape. The optimization process ensures that the calculated structure represents a true energy minimum on the potential energy surface. The resulting optimized geometry is the foundation for all subsequent computational analyses, including vibrational frequencies and electronic properties.

| Total Energy | The calculated total electronic energy of the optimized molecule. | Provides a measure of the molecule's thermodynamic stability; lower energy indicates a more stable conformation. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity, making it more likely to engage in chemical reactions. researchgate.net

For this compound, DFT calculations can determine the energies of the HOMO and LUMO. Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized on electron-rich regions, while the LUMO is found on electron-deficient areas. uobasrah.edu.iq

Table 2: Parameters from Frontier Molecular Orbital (FMO) Analysis

Parameter Formula Description Chemical Implication
HOMO Energy EHOMO Energy of the highest occupied molecular orbital. Related to the molecule's ionization potential and electron-donating ability.
LUMO Energy ELUMO Energy of the lowest unoccupied molecular orbital. Related to the molecule's electron affinity and electron-accepting ability.
Energy Gap ΔE = ELUMO - EHOMO The energy difference between the LUMO and HOMO. Indicates chemical reactivity, polarizability, and kinetic stability.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2 Measures the resistance to change in electron distribution. A larger energy gap corresponds to a "harder" and less reactive molecule.

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness. | A smaller energy gap corresponds to a "softer" and more reactive molecule. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface illustrates the electrostatic potential experienced by a positive point charge at various locations on the molecule's surface. bhu.ac.in

Different colors on the MEP map represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. bhu.ac.in

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms. bhu.ac.in

Green: Regions of neutral or near-zero potential.

For this compound, an MEP analysis would likely show negative potential (red) around the oxygen atoms of the carbonyl groups and the hydroxyl group, as well as the nitrogen atoms of the piperazine (B1678402) ring. These sites are potential hydrogen bond acceptors. Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and the N-H protons, identifying them as potential hydrogen bond donors. This analysis helps to understand intermolecular interactions, such as how the molecule might bind to a biological receptor.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations describe the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study its behavior in a more complex biological environment.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a specific protein target. nih.gov

In a docking study of this compound, the molecule would be treated as the ligand and docked into the active site of a target protein. The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand and the receptor.

Docking Simulation: Using a docking algorithm (e.g., AutoDock, GOLD, Glide) to explore various possible binding poses of the ligand within the receptor's active site. researchgate.netresearchgate.net

Scoring: Evaluating each pose using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. researchgate.net

The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.net For example, the hydroxyl and amide groups of this compound could act as hydrogen bond donors or acceptors, forming critical interactions within a protein's active site. researchgate.net

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. sciprofiles.comescholarship.org By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a molecule, providing insights into its conformational flexibility and stability in a simulated environment (e.g., in water). nih.gov

For this compound, an MD simulation could be used to:

Analyze Conformational Flexibility: Explore the different shapes (conformations) the molecule can adopt at a given temperature. This is particularly useful for understanding the flexibility of the piperazine ring and the rotation around the bond connecting it to the phenyl group. nih.gov

Study Solvation Effects: Observe how the molecule interacts with solvent molecules (e.g., water), including the formation and breaking of hydrogen bonds.

Assess Binding Stability: When applied to a ligand-receptor complex obtained from molecular docking, MD simulations can assess the stability of the binding pose over time. By tracking parameters like the root-mean-square deviation (RMSD) of the ligand, researchers can determine if the predicted binding mode is stable.

MD simulations provide a dynamic picture that complements the static view from quantum calculations and molecular docking, offering a more realistic understanding of the molecule's behavior in a biological context. escholarship.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. In the context of this compound, QSAR studies are instrumental in identifying the key molecular features that govern its therapeutic effects.

The foundation of any QSAR model lies in the correlation of molecular descriptors with the observed biological activity of a series of compounds. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For derivatives of this compound, a range of descriptors can be calculated to understand their influence on a specific biological target.

Research on various piperazine derivatives has highlighted the importance of several classes of molecular descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. For instance, the electronic nature of the hydroxyphenyl ring and the piperazine-2,5-dione core can significantly influence interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar refractivity, and van der Waals volume are crucial in determining how well a molecule fits into the active site of a receptor or enzyme.

To establish a correlation, the biological activities of a series of analogues of this compound are determined experimentally. These activities, often expressed as IC50 or EC50 values, are then statistically correlated with the calculated molecular descriptors using techniques like multiple linear regression (MLR) or partial least squares (PLS).

Table 1: Hypothetical Molecular Descriptors and Biological Activity of this compound Analogues

CompoundBiological Activity (log 1/IC50)logPMolar Refractivity (MR)Dipole Moment
Analogue 15.21.865.42.5
Analogue 25.82.168.22.9
Analogue 34.91.563.12.2
Analogue 46.12.570.53.1
Analogue 55.52.066.82.7

This table is for illustrative purposes to demonstrate the type of data used in QSAR studies.

Once a statistically significant correlation between molecular descriptors and biological activity is established, a predictive QSAR model can be developed. These models serve as powerful tools for the rational design of novel analogues with potentially improved activity.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of compounds with a wide range of biological activities is chosen. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation and Selection: A large number of molecular descriptors are calculated for each compound. Statistical methods are then employed to select a subset of descriptors that are most relevant to the biological activity.

Model Building: Using the selected descriptors, a mathematical model is constructed. This can range from simple linear equations to more complex machine learning algorithms.

Model Validation: The predictive ability of the model is rigorously assessed using both internal and external validation techniques. A reliable QSAR model should accurately predict the biological activities of the compounds in the test set.

For this compound, a predictive QSAR model could reveal, for example, that increasing the hydrophobicity of a particular region of the molecule while maintaining a specific electronic distribution on the phenyl ring leads to enhanced biological activity. This information is invaluable for medicinal chemists, as it allows them to prioritize the synthesis of new compounds that are most likely to be active, thereby saving time and resources.

Table 2: Predictive QSAR Model Equation and Statistical Parameters

ParameterValue
Equation log 1/IC50 = 0.8 * logP + 0.05 * MR - 0.2 * Dipole + 2.5
R² (Correlation Coefficient) 0.92
Q² (Cross-validated R²) 0.85
F-statistic 45.6
p-value < 0.001

This table represents a hypothetical QSAR model to illustrate its components.

By utilizing such predictive models, researchers can virtually screen large libraries of potential analogues of this compound and identify promising candidates for synthesis and biological testing. This computational-driven approach accelerates the drug discovery process and increases the probability of identifying novel therapeutic agents.

Preclinical Pharmacological Evaluation and Bioactivity Profiling

In Vitro Bioactivity Assessment in Cellular and Biochemical Systems

The initial evaluation of piperazine-2,5-dione derivatives frequently involves assessing their impact on cell viability and specific therapeutic effects in cell-based models. Studies on various substituted piperazine-2,5-dione derivatives have shown them to be non-toxic for several cell types, including monocytes, synovial cells, and primary chondrocytes, at concentrations up to 20 µM. mdpi.com

In the context of oncology, various 3,6-disubstituted 2,5-diketopiperazine (2,5-DKP) derivatives have been synthesized and evaluated for their anticancer properties. mdpi.com For instance, certain derivatives have demonstrated moderate to good cytotoxic capacities against human lung carcinoma (A549) and human cervical cancer (HeLa) cell lines, with IC₅₀ values in the low micromolar range. mdpi.com One such derivative, compound 11 (with naphthalen-1-ylmethylene and 2-methoxybenzylidene functions), showed potent inhibitory activities and was found to induce apoptosis and block cell cycle progression at the G2/M phase in both A549 and HeLa cells. mdpi.com Similarly, other arylpiperazine derivatives have exhibited moderate to strong cytotoxic effects against human prostate cancer cell lines (PC-3, LNCaP, and DU145). mdpi.com

The antioxidant potential has also been explored. A series of 1,4-disubstituted piperazine-2,5-dione derivatives were tested for their ability to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide (H₂O₂)-induced oxidative damage. nih.gov These compounds showed no significant toxicity at concentrations up to 80 μM and were effective in protecting the cells, with one derivative, compound 9r , demonstrating the best activity. nih.govmdpi.com

Table 1: In Vitro Cytotoxicity of Selected Piperazine-2,5-dione Derivatives This table is interactive. You can sort and filter the data.

Compound Class Cell Line Activity IC₅₀ (µM) Source
3,6-diunsaturated 2,5-DKP A549 (Lung Cancer) Cytotoxic 0.7 - 8.9 mdpi.com
3,6-diunsaturated 2,5-DKP HeLa (Cervical Cancer) Cytotoxic 0.7 - 8.9 mdpi.com
Phenylpiperazine Derivative LNCaP (Prostate Cancer) Cytotoxic Moderate mdpi.com
Phenylpiperazine Derivative DU145 (Prostate Cancer) Cytotoxic Moderate mdpi.com
1,4-disubstituted piperazine-2,5-dione SH-SY5Y (Neuroblastoma) Non-toxic > 80 nih.govmdpi.com
Substituted piperazine-2,5-dione THP-1 (Monocytes) Non-toxic > 20 mdpi.com

The piperazine (B1678402) scaffold is a component of molecules designed to inhibit various enzymes. nih.gov Specifically, derivatives of aryl piperazines and related structures have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govnih.gov A study on novel 4-nitrophenylpiperazine derivatives identified a compound featuring an indole (B1671886) moiety that exhibited significant tyrosinase inhibition with an IC₅₀ value of 72.55 μM, acting as a mixed-type inhibitor. nih.gov Another series of sulfonamide-substituted pyrazoline compounds, which can be structurally related to piperazine derivatives, also showed potent tyrosinase inhibitory activity, with the most active compound having an IC₅₀ value of 30.14 µM. researchgate.net

While direct enzymatic inhibition data for 3-(2-Hydroxyphenyl)piperazine-2,5-dione is not specified in the reviewed literature, the established activity of related piperazine structures suggests that this compound class can be effectively modified to target specific enzymes. The ability of heteroatoms within the aromatic ring to form hydrogen-bond interactions is often a key factor in achieving high inhibitory activity. nih.gov

Preclinical In Vivo Pharmacological Models (Non-Human)

Derivatives of heterocyclic structures similar to piperazine-2,5-dione have shown efficacy in various animal models. In the field of epilepsy, new series of pyrrolidine-2,5-dione-acetamide derivatives (a five-membered ring analogue) were evaluated in acute seizure models. nih.gov The most active substance provided 100% protection in the maximal electroshock (MES) test and showed potent activity in the 6 Hz psychomotor seizure test. nih.gov Another study on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives identified a lead compound with promising antiseizure properties in MES and 6 Hz models in mice. nih.gov

In models of inflammation and pain, a synthetic curcuminoid analogue, 5-(3,4-dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one (DHHPD), demonstrated significant peripheral and central antinociceptive activities in mice. nih.govmdpi.com It effectively attenuated the writhing response in the acetic acid test and reduced licking time in both phases of the formalin test, suggesting an anti-inflammatory effect. mdpi.com Although not a piperazinedione, this highlights the potential of the hydroxyphenyl moiety in modulating inflammatory pathways. Research into piperazine-2,5-diones for anti-inflammatory purposes noted that while some derivatives were non-toxic, they did not significantly reduce NF-κB activity in an in vitro inflammation model. mdpi.com

Table 2: Efficacy of Related Compounds in Preclinical Animal Models This table is interactive. You can sort and filter the data.

Compound Class Animal Model Disease Area Key Finding Source
Pyrrolidine-2,5-dione Derivative Mouse Epilepsy (MES test) 100% protection from seizures nih.gov
Pyrrolidine-2,5-dione Derivative Mouse Epilepsy (6 Hz test) Potent anticonvulsant activity nih.gov
Pyrrolidine-2,5-dione Derivative Mouse Epilepsy (scPTZ test) Prolonged latency to first seizure nih.gov
Curcuminoid Analogue (DHHPD) Mouse Pain (Acetic Acid Writhing) Significant reduction in writhing mdpi.com
Curcuminoid Analogue (DHHPD) Mouse Pain (Formalin Test) Reduced licking time in both phases mdpi.com

The pharmacokinetic properties, including bioavailability and tissue distribution, are critical for the development of piperazine-2,5-dione derivatives as therapeutic agents. Studies on a series of 2,5-diketopiperazine oxytocin (B344502) antagonists described their pharmacokinetic profiles in rats and dogs. nih.gov By analyzing properties such as lipophilicity and molecular size, researchers were able to prioritize templates with a higher probability of good oral bioavailability in humans. This led to the identification of derivatives with both high potency and favorable bioavailability in animal models. nih.gov

A study on a different type of compound, Fluorothiazinon (FT), an anti-virulence drug, provides a general example of how such assessments are conducted. nih.gov Pharmacokinetic analysis in rats and rabbits showed that FT distributes to all major organs at concentrations substantially higher than in the blood and is primarily excreted through feces. nih.gov Such tissue distribution and excretion studies are essential for understanding the in vivo behavior of new chemical entities like this compound and its derivatives.

Metabolic Stability and In Vitro Metabolism of this compound Derivatives

The chemical and metabolic stability of a drug candidate is a crucial factor in its development. isaacpub.org Piperazine-2,5-diones are noted for having superior resistance to enzymatic degradation when compared to their linear peptide counterparts, a feature that enhances their drug-like potential. nih.gov The stability of new active compounds is as important as their biological activity and toxicity profiles. isaacpub.org

Hydrolysis is a common degradation pathway that can be influenced by pH and temperature. isaacpub.org In vitro studies on the hepatotoxicity of piperazine designer drugs (not diketopiperazines) in primary rat hepatocytes indicated that metabolism mediated by Cytochrome P450 (CYP450) enzymes contributes to the detoxification of these compounds. researchgate.net This suggests that the metabolism of this compound derivatives would likely involve CYP450-mediated pathways, which could influence their stability and clearance in vivo. Understanding these metabolic pathways is essential for predicting potential drug-drug interactions and ensuring a stable safety and efficacy profile.

Future Research Directions and Therapeutic Advancement

Development of Advanced Synthetic Strategies for Complex Analogues

Future research into 3-(2-Hydroxyphenyl)piperazine-2,5-dione would necessitate the development of sophisticated and efficient synthetic methodologies to create a diverse library of complex analogues. While the synthesis of the core piperazine-2,5-dione ring is well-established, often through the cyclization of dipeptides, the creation of more intricate derivatives requires advanced strategies. nih.gov These strategies could include the use of multicomponent reactions to introduce complexity in a single step, or the development of novel catalytic methods for stereoselective functionalization of the piperazine (B1678402) ring.

The synthesis of analogues of this compound could focus on several key modifications to explore the structure-activity relationship (SAR). These modifications could include:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups to the 2-hydroxyphenyl moiety to modulate the compound's electronic properties and potential for hydrogen bonding.

Modification of the Hydroxyl Group: Conversion of the hydroxyl group to ethers or esters to alter lipophilicity and pharmacokinetic properties.

Substitution on the Piperazine Ring: N-alkylation or N-acylation of the piperazine nitrogens to introduce new functional groups and explore interactions with different biological targets.

Advanced synthetic techniques such as flow chemistry could be employed to enable rapid and efficient production of these analogues, facilitating high-throughput screening.

Integration of Artificial Intelligence and Machine Learning in Compound Design

To accelerate the discovery of potent and selective analogues of this compound, the integration of artificial intelligence (AI) and machine learning (ML) will be crucial. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new molecular designs. nih.gov

The application of AI and ML in the design of novel this compound analogues could involve several approaches:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of piperazine-2,5-dione derivatives with their biological activity.

De Novo Drug Design: Utilizing generative models to design novel molecules with desired properties, such as high affinity for a specific target and favorable pharmacokinetic profiles.

Virtual Screening: Employing machine learning algorithms to rapidly screen large virtual libraries of compounds to identify those with the highest probability of being active.

By leveraging these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Comprehensive Elucidation of Target-Specific Mechanistic Pathways

A critical area of future research will be the detailed investigation of the specific molecular targets and mechanistic pathways through which this compound and its analogues exert their biological effects. While the broader class of piperazine-2,5-diones has been shown to interact with various targets, including enzymes and receptors, the specific targets for this compound are unknown. researchgate.net

Future mechanistic studies should employ a range of techniques, including:

Target Identification: Utilizing methods such as affinity chromatography, chemical proteomics, and computational target prediction to identify the primary biological targets.

Biochemical and Cellular Assays: Conducting in vitro assays to confirm the interaction with identified targets and to elucidate the downstream signaling pathways.

Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, providing insights into the molecular basis of its activity.

A thorough understanding of the mechanism of action is essential for the rational design of more potent and selective analogues and for predicting potential therapeutic applications and side effects.

Exploration of Novel Therapeutic Applications Beyond Current Scope

Given the diverse biological activities reported for the piperazine-2,5-dione scaffold, there is significant potential for this compound and its derivatives to be applied to a wide range of diseases. nih.gov While initial investigations might focus on established areas for this scaffold, such as oncology, future research should explore novel therapeutic avenues.

Potential new therapeutic applications to be investigated include:

Neurodegenerative Diseases: The rigid structure of the piperazine-2,5-dione core could be suitable for targeting protein-protein interactions implicated in diseases like Alzheimer's and Parkinson's.

Inflammatory Disorders: Some piperazine-2,5-dione derivatives have shown anti-inflammatory properties, suggesting a potential role in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. mdpi.com

Infectious Diseases: The piperazine scaffold is present in some antimicrobial agents, and novel derivatives could be explored for their activity against bacterial, viral, or fungal pathogens.

A systematic screening of this compound and its analogues against a broad panel of biological targets and in various disease models will be key to unlocking their full therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-(2-hydroxyphenyl)piperazine-2,5-dione and its derivatives?

  • Methodological Answer : The synthesis of piperazine-2,5-dione derivatives typically involves condensation reactions between α-amino acids and carbonyl compounds. For example, asymmetric diketopiperazines can be synthesized via reactions of α-amino acids (or their amides) with acyl halides (e.g., pyrroloyl chloride) under controlled conditions . Specific modifications, such as introducing hydroxylphenyl groups, may require regioselective coupling or protecting-group strategies. For marine-derived analogs, Streptomyces sp. strains have been used to biosynthesize structurally related compounds like (3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione, which involves spectroscopic validation of regiochemistry and stereochemistry .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹H COSY, HSQC, and HMBC, is critical for assigning stereochemistry and confirming substituent positions. For instance, in compound 3 from Streptomyces sp. FXJ7.328, CD exciton chirality and modified Mosher’s methods were used to determine absolute configurations . Mass spectrometry (HRMS) and X-ray crystallography (where feasible) further validate molecular formulas and crystal packing .

Q. What preliminary biological screening models are suitable for assessing the bioactivity of this compound?

  • Methodological Answer : Antiviral activity can be tested against influenza A (H1N1) using plaque reduction assays, as demonstrated for (3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione (IC₅₀ = 41.5 μM) . Immunosuppressive potential may be evaluated via murine splenocyte proliferation assays, as seen with janthinolide C (IC₅₀ = 1.3 μM) . Standard antimicrobial assays (e.g., broth microdilution) against Staphylococcus aureus or Bacillus subtilis are also applicable for derivatives with structural similarities to bioactive diketopiperazines .

Advanced Research Questions

Q. How can computational modeling optimize the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking and dynamics simulations can identify key interactions with target proteins (e.g., viral neuraminidase for anti-H1N1 activity). For example, analogs with hydrophobic substituents (e.g., isobutylidene groups) showed enhanced antiviral potency due to improved binding to viral envelope proteins . QSAR studies can further guide structural modifications by correlating electronic properties (e.g., Hammett constants) with bioactivity.

Q. What strategies address contradictory bioactivity data in structurally similar diketopiperazines?

  • Methodological Answer : Contradictions may arise from differences in stereochemistry or assay conditions. For example, janthinolide C (ring-opened derivative) exhibited stronger immunosuppression than closed-ring analogs, highlighting the role of conformational flexibility . Redundant assays (e.g., parallel testing in multiple cell lines) and enantiomeric resolution (via chiral HPLC) are recommended to clarify structure-activity relationships.

Q. How can metabolic stability and toxicity profiles be assessed for preclinical development?

  • Methodological Answer : In vitro microsomal assays (e.g., human liver microsomes) evaluate metabolic stability, while Ames tests and zebrafish embryo toxicity models screen for genotoxicity and developmental effects. For example, derivatives like 1-acetyl-4-(4-hydroxyphenyl)piperazine require rigorous safety assessments due to potential skin/eye irritation hazards . Environmental toxicity can be modeled using Daphnia magna or algal growth inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.